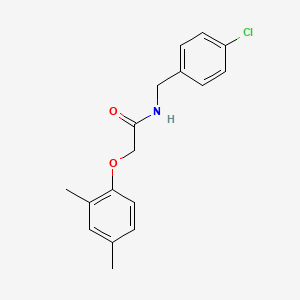
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine, also known as ML327, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of disease and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of CK2 activity. This inhibition may lead to changes in cellular signaling pathways, which could have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. These effects have been observed in a variety of cell types, including cancer cells and neurons.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the mechanisms of disease and for developing potential therapeutic agents. However, one limitation of this compound is that it may have off-target effects, which could complicate its use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic potential in a variety of diseases. Another potential direction is the use of this compound as a tool for studying the role of CK2 in various cellular processes, including cell signaling and gene expression. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or to overcome drug resistance in certain diseases.
Synthesis Methods
The synthesis of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine involves several steps, including the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with piperazine to form the final product, this compound.
Scientific Research Applications
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of disease. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3/c19-18-4-2-1-3-16(18)14-22-9-11-23(12-10-22)21-13-15-5-7-17(20)8-6-15/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRKARIJFFVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)

![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)





![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)


